VTP-766 is a compound utilized in vascular-targeted photodynamic therapy, primarily for the treatment of localized prostate cancer. It is derived from the bacteriochlorophyll-based photosensitizer, padeliporfin, which is known commercially as TOOKAD® Soluble. This therapy leverages the unique properties of the compound to induce selective necrosis of cancerous tissues through a photochemical reaction activated by near-infrared light.
VTP-766 is classified as a photosensitizer and falls under the category of photodynamic agents. It is specifically designed for vascular-targeted therapies that exploit the vascular characteristics of tumors to achieve localized treatment effects. The compound's source, padeliporfin, is synthesized from natural chlorophyll derivatives and has been extensively studied for its efficacy and safety in clinical trials.
The synthesis of VTP-766 involves several steps that transform natural chlorophyll derivatives into the active photosensitizer. While specific detailed protocols are proprietary, the general approach includes:
The final product must demonstrate adequate stability and solubility to ensure effective delivery during clinical applications.
VTP-766 exhibits a complex molecular structure characteristic of bacteriochlorophyll derivatives. The molecular formula includes elements such as carbon, hydrogen, nitrogen, and oxygen, reflecting its organic nature. Key structural features include:
The compound's logP value indicates its hydrophobic nature, with a logP of approximately 1.38, which influences its distribution in biological systems .
Upon exposure to near-infrared light (specifically at wavelengths around 753 nm), VTP-766 undergoes photochemical reactions that generate reactive oxygen species, including superoxide and hydroxyl radicals. These reactive species initiate a cascade leading to:
These reactions are critical for the therapeutic efficacy of VTP-766 in localized cancer treatment .
The mechanism by which VTP-766 exerts its effects involves several key steps:
Clinical studies have shown that this process effectively reduces tumor volume and improves patient outcomes compared to traditional therapies .
VTP-766 possesses several notable physical and chemical properties:
Key physicochemical parameters include:
Parameter | Value |
---|---|
LogP (octanol-water) | 1.38 |
Apparent volume of distribution (mL) | 10.9 |
Alpha half-life (min) | 11.86 |
Beta half-life (h) | 11.3 |
Maximal plasma concentration (mg/L) | 119 |
These properties are crucial for understanding the pharmacokinetics and dynamics of VTP-766 during therapy .
VTP-766 has significant applications in oncology, particularly for:
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 168113-32-4
CAS No.: 35154-48-4
CAS No.: